molecular formula C7H7N5O2 B13039221 7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13039221
M. Wt: 193.16 g/mol
InChI Key: OSHRVNVUUKZGHW-UHFFFAOYSA-N
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Description

7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core fused with a pyrazole and pyrimidine ring system. Key structural attributes include:

  • Methyl group at position 5, contributing to lipophilicity and steric effects.
  • Carboxylic acid at position 3, providing acidity and polar interactions.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

7-amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H7N5O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14)(H2,8,9,10)

InChI Key

OSHRVNVUUKZGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C(=N1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism of action of 7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Example Compounds :

  • 7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide .
  • 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
Feature Target Compound Pyrazolo[1,5-a]pyrimidine Analogs
Core Structure Pyrazolo[4,3-d]pyrimidine Pyrazolo[1,5-a]pyrimidine (1,5-a fusion)
Substituents 7-Amino, 5-methyl, 3-carboxylic acid Cyano, trifluoromethyl, carboxamide, isopropylphenyl
Physicochemical Effects Amino and carboxylic acid increase hydrophilicity. Trifluoromethyl enhances metabolic stability; cyano adds polarity.
Applications Potential pharmaceutical use (inferred) Agrochemical intermediates (e.g., pesticides) .

The 1,5-a fusion in these analogs creates distinct electronic environments, while substituents like trifluoromethyl optimize stability for agrochemical applications .

Chloro-Substituted Pyrazolo[4,3-d]pyrimidine Analogs

Example Compound : 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid .

Feature Target Compound Chloro-Substituted Analog
Substituents 7-Amino, 5-methyl 5-Chloro, 1-methyl
Electronic Effects Amino (electron-donating) enhances nucleophilicity. Chloro (electron-withdrawing) decreases basicity.
Applications Not reported Intermediate for pesticides and surfactants .

The chloro group’s electron-withdrawing nature likely shifts reactivity toward electrophilic substitution, making it suitable for agrochemical synthesis .

Thiadiazolo-Pyrimidine Derivatives

Example Compound : 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine .

Feature Target Compound Thiadiazolo-Pyrimidine Analog
Core Structure Pyrazolo-pyrimidine Thiadiazole-pyrimidine fused system
Heteroatoms Nitrogen-only Sulfur (thiadiazole) and nitrogen
Bioactivity Not reported Not explicitly stated, but sulfur may influence metabolism.

The sulfur atom in thiadiazolo-pyrimidines introduces distinct electronic and metabolic profiles compared to nitrogen-only systems .

Biological Activity

7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an agonist for Toll-like receptors (TLRs). This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as a Toll-like receptor 7 (TLR7) agonist . TLRs are crucial components of the innate immune system and play significant roles in the recognition of pathogens and the activation of immune responses. The activation of TLR7 has been linked to anti-tumor immunity, making this compound a candidate for cancer immunotherapy .

Additionally, the compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, providing a dual mechanism for its anticancer properties .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-4680.47CDK inhibition and apoptosis induction
HepG25.1TLR7 activation leading to immune response
HCT-1166.5Cell cycle arrest at S phase

These findings indicate that the compound can effectively inhibit tumor growth by targeting multiple pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo[4,3-d]pyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituents at the N1 and N4 positions have been shown to influence potency against CDKs and TLRs. The optimal configuration often includes smaller hydrophobic groups that improve binding affinity without compromising selectivity .

Case Studies

  • In Vitro Studies : A recent study demonstrated that treatment with this compound resulted in a significant increase in apoptosis markers in MDA-MB-468 cells. The compound increased caspase-3 levels by over sevenfold compared to control groups, highlighting its potential as an effective anticancer agent .
  • TLR7 Agonism : Another investigation focused on the immunomodulatory effects of this compound as a TLR7 agonist. The study found that it could enhance the production of pro-inflammatory cytokines in immune cells, suggesting its utility in developing cancer immunotherapies aimed at boosting anti-tumor responses through innate immunity activation .

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